6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O2/c19-12-3-1-11(2-4-12)15(26)9-24-10-21-17-16(18(24)27)22-23-25(17)14-7-5-13(20)6-8-14/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJHYRVCISQGBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine to form an intermediate. This intermediate is then reacted with 4-fluorobenzylamine and triethyl orthoformate to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Key Observations:
Core Modifications: The triazolo[4,5-d]pyrimidinone core (target compound) is structurally distinct from thiazolo[4,5-d]pyrimidinones (e.g., ), where a sulfur atom replaces one nitrogen. Planarity of the triazolopyrimidinone core is conserved across analogs (max deviation: 0.021 Å in ), critical for π-π stacking in biological systems .
Substituent Effects: 4-Fluorophenyl (R3): Present in both the target compound and antifungal thiazolo-pyrimidines (), this group enhances lipophilicity and may improve membrane permeability . Chlorophenyl Derivatives (R6): The 2-(4-chlorophenyl)-2-oxoethyl group in the target compound differs from oxadiazole-linked chlorophenyl () or phenoxy groups ().
Physicochemical Properties
- Solubility : The 4-fluorophenyl and chlorophenyl-oxoethyl groups increase hydrophobicity compared to hydroxyl or amine-substituted analogs (e.g., ). This could limit aqueous solubility but improve lipid bilayer penetration .
- Stability: The conjugated triazolopyrimidinone core resists metabolic degradation, as seen in related compounds ().
Biological Activity
The compound 6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has garnered attention in pharmacological research due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound based on recent studies, including its synthesis, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C23H17ClFNO3
- IUPAC Name : this compound
- SMILES Notation : OC(CC(c(cc1)ccc1F)=O)(c(cccc1)c1N1Cc(cc2)ccc2Cl)C1=O
This compound features a triazolopyrimidine core with chlorophenyl and fluorophenyl substituents that may enhance its biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound , particularly those with halogen substitutions on aromatic rings, exhibit significant antiproliferative effects against various cancer cell lines.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of synthesized quinazoline-pyrimidine hybrid derivatives against three human cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer). The compound 6n , structurally similar to our target compound, exhibited the following IC50 values:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 5.9 ± 1.7 |
| SW-480 | 2.3 ± 0.91 |
| MCF-7 | 5.65 ± 2.33 |
These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner and induces apoptosis in the A549 cell line through cell cycle arrest in the S phase .
The mechanism by which This compound exerts its anticancer effects may involve:
- EGFR Inhibition : Quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR), a critical player in tumorigenesis. The presence of electron-withdrawing groups like Cl and F enhances binding affinity to EGFR .
- Apoptosis Induction : The compound has been shown to induce early and late apoptosis in cancer cells. The apoptotic activity was quantified using Annexin V staining and propidium iodide assays .
Structure-Activity Relationship (SAR)
The SAR studies indicate that halogen substitutions on the phenyl rings significantly enhance the antiproliferative activity of these compounds. Specifically:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
